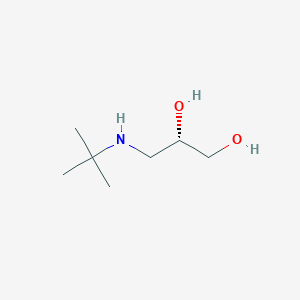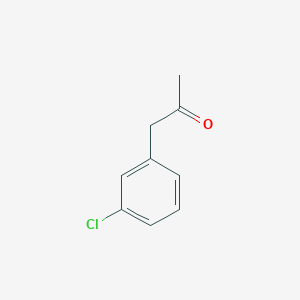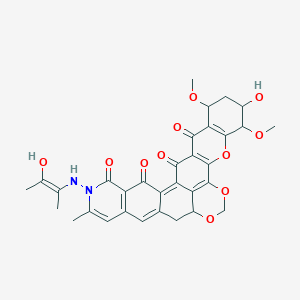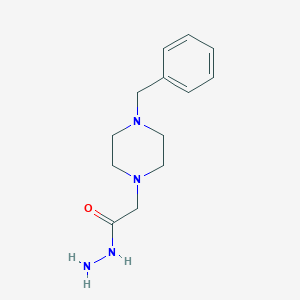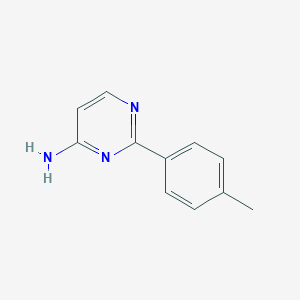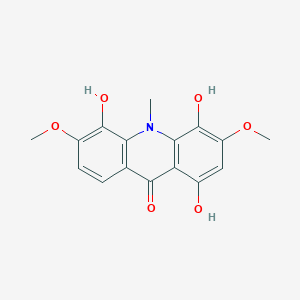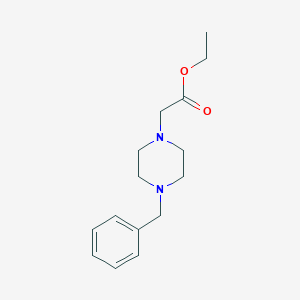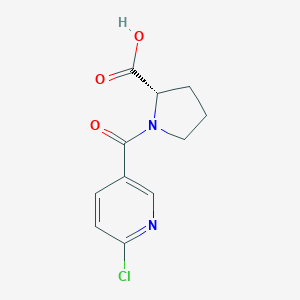
N-(6-Chloropyridine-3-carbonyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloropyridine-3-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPCC belongs to the family of proline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce inflammation in various animal models. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses, such as influenza A virus and HIV, in vitro.
実験室実験の利点と制限
One of the advantages of N-(6-Chloropyridine-3-carbonyl)-L-proline is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. N-(6-Chloropyridine-3-carbonyl)-L-proline is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(6-Chloropyridine-3-carbonyl)-L-proline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
将来の方向性
There are several future directions for the study of N-(6-Chloropyridine-3-carbonyl)-L-proline. One area of research is the development of new therapeutics based on N-(6-Chloropyridine-3-carbonyl)-L-proline. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline. Understanding how N-(6-Chloropyridine-3-carbonyl)-L-proline exerts its biological effects can provide insights into the development of new therapeutics. Additionally, the development of new synthetic methods for N-(6-Chloropyridine-3-carbonyl)-L-proline can improve its solubility and make it easier to work with in experimental settings.
合成法
N-(6-Chloropyridine-3-carbonyl)-L-proline can be synthesized through a multi-step process involving the reaction of 6-chloropyridine-3-carboxylic acid with L-proline. The reaction is typically carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
N-(6-Chloropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit anti-viral properties by inhibiting the replication of viruses, such as influenza A virus and human immunodeficiency virus (HIV).
特性
CAS番号 |
123412-46-4 |
|---|---|
製品名 |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC名 |
(2S)-1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChIキー |
KFUWPIPGGQLKMT-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
同義語 |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




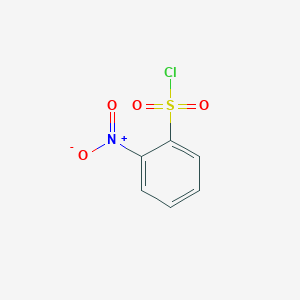
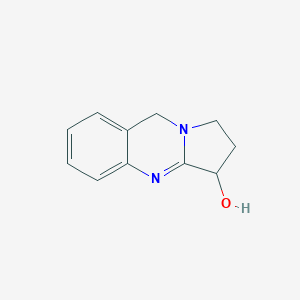
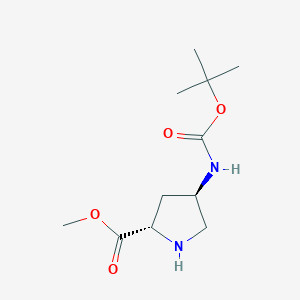
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

